5,5-Dimethylhexanoic acid
Overview
Description
5,5-Dimethylhexanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and synthetic methods that could potentially be applied to the synthesis of 5,5-dimethylhexanoic acid or its analogs. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404, DMXAA) involves dibromination and regioselective coupling steps that might be relevant for modifying the hexanoic acid backbone . Similarly, the synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid includes the formation of a γ-branched carbon skeleton, which could be related to the structure of 5,5-dimethylhexanoic acid .
Synthesis Analysis
The synthesis of compounds related to 5,5-dimethylhexanoic acid involves several key steps. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid includes dibromination of a dimethylbenzoic acid precursor and a regioselective coupling with hydroxyphenylacetic acid, followed by cyclodehydration . In another study, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid diastereomers starts with the reaction of Garner's aldehyde with 2-lithio-3-methyl-2-butene, followed by hydrogenation and intramolecular cyclization . These methods highlight the importance of regioselective reactions and protecting group strategies in the synthesis of complex molecules.
Molecular Structure Analysis
While the molecular structure of 5,5-dimethylhexanoic acid is not explicitly analyzed in the provided papers, the structure of related compounds such as 2-amino-3-hydroxy-4,5-dimethylhexanoic acid is synthesized and likely characterized using standard techniques such as NMR and mass spectrometry . The presence of multiple chiral centers in these related compounds indicates that the stereochemistry is an important aspect of their molecular structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of similar molecular frameworks. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid involves cyclodehydration, which is a reaction that could potentially be used to form cyclic structures from hexanoic acid derivatives . The synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves hydrogenation with stereoselectivity, indicating that the introduction of chiral centers can be controlled under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-dimethylhexanoic acid are not directly reported in the provided papers. However, the synthesis and characterization of structurally related compounds suggest that techniques such as melting point determination, solubility testing, and spectroscopic analysis would be relevant for determining the properties of 5,5-dimethylhexanoic acid. The synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid and their biological activity also suggest that modifications to the hexanoic acid structure can significantly impact the compound's properties and reactivity .
Scientific Research Applications
Enzymatic Catalysis and Inhibition
5,5-Dimethylhexanoic acid analogs have been studied for their interactions with carnitine acyltransferases, a class of enzymes involved in fatty acid metabolism. Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes. This suggests the importance of the quaternary ammonium charge on carnitine for catalysis and binding in these enzymes (Saeed, Mcmillin, Wolkowicz, & Brouillette, 1993).
Asymmetric Oxidation in Bacteria
Certain bacteria, like Rhodococcus sp., have been observed to catalyze the asymmetric oxidation of hydrocarbons, resulting in the production of dimethylhexanoic acids. This biodegradation process of isoalkanes, including the synthesis of dimethylhexanoic acids from hydrocarbons like 2,5-dimethylhexane, indicates potential applications in environmental biotechnology (Matsui & Furuhashi, 1995).
Synthetic Chemistry Applications
Dimethylhexanoic acid derivatives have been synthesized and studied for various chemical reactions, including the synthesis of specific esters and cyclopropanecarboxylates. These compounds are of interest in the field of synthetic organic chemistry, potentially contributing to the development of new synthetic routes and materials (Matsui et al., 1986).
Combustion Chemistry
Research into the combustion characteristics of compounds like 2,5-dimethylhexane, which can yield dimethylhexanoic acids as products, contributes to a better understanding of the combustion behavior of hydrocarbon fuels. This is crucial for developing more efficient and cleaner combustion processes, especially for alternative fuels (Sarathy et al., 2014).
Medical Research Applications
While the focus here is on non-medical applications, it's worth noting that derivatives of dimethylhexanoic acid have been studied in contexts such as photoaffinity labeling for identifying molecular targets of certain drugs, highlighting their potential utility in pharmaceutical research (Palmer et al., 2007).
properties
IUPAC Name |
5,5-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRLSQLJDHSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179255 | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylhexanoic acid | |
CAS RN |
24499-80-7 | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24499-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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